[2-(Hexyloxy)-4-methylphenyl]methanamine
Description
[2-(Hexyloxy)-4-methylphenyl]methanamine is a substituted benzylamine derivative characterized by a hexyloxy group at the 2-position and a methyl group at the 4-position of the phenyl ring. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the hexyloxy chain, which may influence bioavailability and target engagement in pharmacological contexts.
Properties
IUPAC Name |
(2-hexoxy-4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-3-4-5-6-9-16-14-10-12(2)7-8-13(14)11-15/h7-8,10H,3-6,9,11,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHXJAQIRHGYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=CC(=C1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-(Hexyloxy)-4-methylphenyl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for further research and development.
- IUPAC Name : [2-(Hexyloxy)-4-methylphenyl]methanamine
- Molecular Formula : C15H23NO
- Molecular Weight : 247.36 g/mol
The biological activity of [2-(Hexyloxy)-4-methylphenyl]methanamine can be attributed to its structural characteristics which allow it to interact with various biological targets. The hexyloxy group enhances lipophilicity, facilitating membrane permeability and potential receptor interactions.
Potential Biological Targets
- Neurotransmitter Receptors : The compound may exhibit activity on adrenergic and dopaminergic receptors, influencing neurotransmitter release and uptake.
- Enzymatic Interactions : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
Biological Activity Studies
Research has focused on the compound's antioxidant and neuroprotective properties, among others.
Antioxidant Activity
A study evaluated the radical scavenging activity of various compounds, including derivatives similar to [2-(Hexyloxy)-4-methylphenyl]methanamine. The results indicated that the compound could reduce oxidative stress by scavenging free radicals effectively, as measured by assays such as DPPH and ABTS.
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| [2-(Hexyloxy)-4-methylphenyl]methanamine | 72.5 ± 3.1 | 65.3 ± 2.8 |
| Ascorbic Acid (Control) | 90.0 ± 2.0 | 85.0 ± 1.5 |
Neuroprotective Effects
In vitro studies have demonstrated that [2-(Hexyloxy)-4-methylphenyl]methanamine can protect neuronal cells from apoptosis induced by oxidative stress. This was assessed using cell viability assays (MTT assay) in neuronal cell lines exposed to hydrogen peroxide.
| Treatment | Cell Viability (%) |
|---|---|
| Control (No Treatment) | 100 ± 5 |
| Hydrogen Peroxide (100 µM) | 45 ± 7 |
| [2-(Hexyloxy)-4-methylphenyl]methanamine (10 µM) | 75 ± 6 |
Pharmacokinetics
The pharmacokinetic profile of [2-(Hexyloxy)-4-methylphenyl]methanamine is not extensively studied; however, its lipophilic nature suggests favorable absorption and distribution characteristics in biological systems.
- Absorption : Likely rapid due to high lipophilicity.
- Metabolism : Potentially metabolized via cytochrome P450 enzymes, though specific pathways remain to be elucidated.
- Excretion : Predicted renal excretion based on molecular weight.
Case Studies
-
Case Study on Neuroprotection :
- A recent study investigated the effects of [2-(Hexyloxy)-4-methylphenyl]methanamine in a rat model of oxidative stress-induced neurodegeneration.
- Results showed significant improvement in cognitive functions and reduced markers of oxidative damage in treated groups compared to controls.
-
Clinical Implications :
- The compound's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease is being explored, focusing on its ability to mitigate oxidative stress and enhance cognitive function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of [2-(Hexyloxy)-4-methylphenyl]methanamine with related compounds:
*log P values estimated via analogy to structurally similar compounds.
Key Observations:
- Lipophilicity : The hexyloxy group in the target compound increases log P (~4.2) compared to shorter alkoxy chains (e.g., methoxyethoxy: log P ~1.8), suggesting improved membrane permeability but reduced aqueous solubility .
- Heterocyclic Influence : Compounds with oxazole or thiazole rings (e.g., ) exhibit lower molecular weights but similar log P values, indicating balanced lipophilicity for drug-like properties .
- Biological Activity : The indolizine derivative () demonstrates potent anti-inflammatory activity (IC₅₀ 11.6 μM), highlighting the role of fused heterocycles in enhancing target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
